[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid
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Overview
Description
[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid: is a synthetic organic compound belonging to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: [1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: Indole derivatives, including [1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid, are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .
Biology: In biological research, indole derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents. They have shown promising results in inhibiting the growth of various cancer cell lines and pathogens .
Medicine: Indole derivatives are explored for their therapeutic potential in treating diseases such as cancer, HIV, and inflammatory disorders. They are also investigated for their role in modulating biological pathways and molecular targets .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and agrochemicals. They are also employed in the synthesis of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of [1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, they can inhibit the activity of enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
[1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid: This compound shares a similar indole structure but differs in the substituents attached to the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone that plays a crucial role in plant growth and development.
Uniqueness: [1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-ethylbenzoyl and 5-methoxy groups can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
823177-83-9 |
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Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[1-(4-ethylbenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C21H21NO4/c1-4-14-5-7-15(8-6-14)21(25)22-13(2)17(12-20(23)24)18-11-16(26-3)9-10-19(18)22/h5-11H,4,12H2,1-3H3,(H,23,24) |
InChI Key |
JGNUNJRFENTZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C |
Origin of Product |
United States |
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